molecular formula C20H25NO4 B4970687 Ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B4970687
M. Wt: 343.4 g/mol
InChI Key: LELBOZMHWXZXIT-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, a furan ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can be achieved through a multi-component reaction known as the Hantzsch reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and provide neuroprotective effects . Additionally, the compound can interact with calcium channels, modulating calcium entry into cells and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the presence of the ethyl ester group and the furan ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The compound’s ability to interact with multiple biological targets and its potential therapeutic applications further highlight its uniqueness .

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-6-24-19(23)16-12(3)21-13-9-20(4,5)10-14(22)17(13)18(16)15-8-7-11(2)25-15/h7-8,18,21H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBOZMHWXZXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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